N,N-diethyl-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N,N-diethyl-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-3-19(4-2)18(20)17-13-9-5-7-11-15(13)21-16-12-8-6-10-14(16)17/h5-12,17H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGIJTHESCPASW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-9H-xanthene-9-carboxamide typically involves the reaction of xanthone derivatives with diethylamine. One common method includes the following steps:
Starting Materials: Xanthone and diethylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid can be used to facilitate the reaction.
Purification: The product is purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors can also be employed for more efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroxanthene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Xanthone derivatives.
Reduction: Dihydroxanthene derivatives.
Substitution: Various substituted xanthene derivatives.
Scientific Research Applications
N,N-diethyl-9H-xanthene-9-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other xanthene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe in bioimaging.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares N,N-diethyl-9H-xanthene-9-carboxamide with structurally related compounds:
Key Differences in Properties
- Solubility :
- Melting Points :
Comparison with Non-Carboxamide Xanthene Derivatives
- Carboxylic Acids/Esters :
- Amine Derivatives :
- Reduction of carboxamides to amines (e.g., (9H-xanthen-9-yl)methanamine hydrochloride, ) alters hydrogen-bonding capacity and basicity .
Q & A
Q. What are the optimal synthetic routes for N,N-diethyl-9H-xanthene-9-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves coupling 9H-xanthene-9-carboxylic acid with diethylamine using carbodiimide-based reagents (e.g., DCC or EDCI) and DMAP as a catalyst . Key variables include:
- Solvent selection : Dichloromethane or toluene improves solubility and reaction kinetics.
- Temperature : Reactions often proceed at 0–25°C to minimize side reactions.
- Stoichiometry : A 1:1.2 molar ratio (acid:amine) maximizes yield.
Q. Example Protocol :
Dissolve 9H-xanthene-9-carboxylic acid (1 eq) in DCM.
Add DCC (1.2 eq) and DMAP (0.1 eq) under nitrogen.
Stir at 25°C for 12 hr, then filter to remove dicyclohexylurea.
Purify via column chromatography (hexane:ethyl acetate, 3:1).
Yields range from 65–85% depending on purity of starting materials .
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of:
Q. Common Pitfalls :
Q. What are the key physicochemical properties of this compound relevant to biological assays?
- LogP : ~3.2 (predicted via ChemAxon), indicating moderate hydrophobicity.
- Solubility : <0.1 mg/mL in water; use DMSO or ethanol for stock solutions.
- Fluorescence : The xanthene core exhibits λex/λem at 360/440 nm (pH-dependent) .
Q. Experimental Tip :
- For cellular uptake studies, confirm compound stability in PBS (pH 7.4) via HPLC over 24 hr .
Advanced Research Questions
Q. How do electronic effects of the diethylamide group influence reactivity in nucleophilic substitution reactions?
The electron-donating diethylamide group deactivates the xanthene core, reducing susceptibility to electrophilic attack. However, the carboxamide carbonyl can participate in:
- Hydrogen bonding : Stabilizes transition states in SNAr reactions (e.g., with thiols or amines).
- Chelation : Metal ions (e.g., Cu²⁺) may coordinate with the carbonyl oxygen, altering reaction pathways .
Case Study :
In a study comparing N,N-diethyl vs. N-methyl derivatives, the diethyl group reduced reaction rates by 40% in SNAr with benzylamine (DMF, 80°C) .
Q. How can conflicting crystallography data on xanthene derivatives be resolved?
Discrepancies often arise from:
- Disorder in crystal packing : Refine structures using twin-law corrections in SHELXL .
- Thermal motion : Apply anisotropic displacement parameters for non-H atoms.
Example :
In 9-methoxy-xanthene derivatives , a 2012 study resolved positional disorder by collecting data at 100 K (vs. 298 K), improving R-factor from 0.12 to 0.05 .
Q. What computational methods predict the binding affinity of this compound to biological targets?
- Molecular docking (AutoDock Vina) : Use the xanthene core as a rigid scaffold; sample rotatable bonds in the diethylamide group.
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
- QM/MM : Calculate charge transfer effects at the carboxamide-protein interface .
Validation :
Compare computational results with SPR data (e.g., Kd = 12 µM for human serum albumin binding) .
Q. What strategies mitigate batch-to-batch variability in biological activity assays?
- Standardize purification : Use preparative HPLC (C18 column, 70% acetonitrile/water).
- Control storage : Store at -20°C under argon to prevent oxidation of the xanthene core.
- Validate bioactivity : Include a reference compound (e.g., fluorescein) in each assay plate .
Data Contradiction Analysis
Q. How to address discrepancies in reported fluorescence quantum yields (ΦF)?
Variations arise from:
- Solvent polarity : ΦF decreases in polar solvents due to twisted intramolecular charge transfer (TICT).
- Concentration effects : Aggregation at >10 µM quenches fluorescence.
Q. Resolution :
- Report ΦF with solvent, excitation wavelength, and reference dye (e.g., quinine sulfate ΦF = 0.55 in 0.1 M H₂SO₄) .
Q. Why do some studies report anti-inflammatory activity while others show null effects?
- Cell type specificity : Activity observed in RAW 264.7 macrophages (IC50 = 8 µM for NO inhibition) but not in HEK293 cells .
- Metabolic instability : Rapid glucuronidation in hepatocytes reduces bioavailability .
Q. Recommendation :
- Use metabolic inhibitors (e.g., 1-aminobenzotriazole) in in vitro assays .
Methodological Tables
Q. Table 1. Comparison of Synthetic Methods
| Method | Yield (%) | Purity (HPLC) | Key Advantage | Reference |
|---|---|---|---|---|
| DCC/DMAP in DCM | 85 | >99% | Scalability | |
| EDCI/HOBt in THF | 78 | 98% | Mild conditions |
Q. Table 2. Biological Activity Profiling
| Assay Type | Target | Result (IC50/Kd) | Notes |
|---|---|---|---|
| Fluorescence imaging | HeLa cells | EC50 = 5 µM | Lysosome-specific |
| SPR binding | HSA | Kd = 12 µM | Hydrophobic interaction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
